5-Lipoxygenase (5-LO) Inhibition: A Moderate Potency Profile Distinct from Highly Potent Oxazole-Based Inhibitors
5-(3-Bromophenyl)-2-methyloxazole exhibits moderate inhibition of 5-lipoxygenase (5-LO) with an IC₅₀ of 3.60 µM in a human neutrophil cell-intact assay [1]. This potency is distinct from highly optimized oxazole-based 5-LO inhibitors such as oxazole 24, which demonstrates IC₅₀ values ranging from 0.08 µM in mouse macrophages to 1.2 µM in human whole blood [2]. The moderate activity of the target compound positions it as a potential tool compound for studies where sub-micromolar inhibition is not required or for selectivity profiling against related enzymes.
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 3.60 µM |
| Comparator Or Baseline | Oxazole 24 (a potent oxazole-based 5-LO inhibitor): IC₅₀ = 0.08–1.2 µM |
| Quantified Difference | 3.0-fold to 45-fold less potent |
| Conditions | Human neutrophils (target compound) vs. mouse macrophages/human monocytes/human whole blood (comparator) |
Why This Matters
The moderate potency profile enables applications where strong 5-LO inhibition may be undesirable, such as in selectivity studies or when a partial inhibition phenotype is required for mechanistic investigations.
- [1] BindingDB. BDBM50012184. IC₅₀ = 3.60E+3 nM for 5-LO inhibition in human neutrophils. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012184 View Source
- [2] Azole Phenoxy Hydroxyureas as Selective and Orally Active Inhibitors of 5-Lipoxygenase. J Med Chem. 1996;39(1):269-277. doi:10.1021/jm950363n View Source
